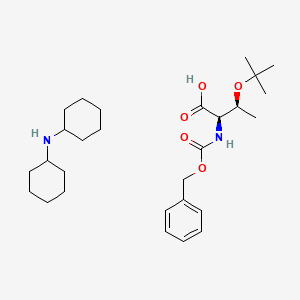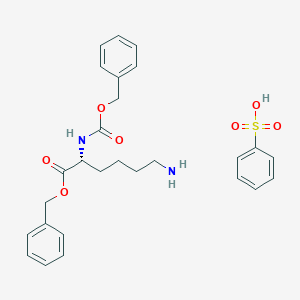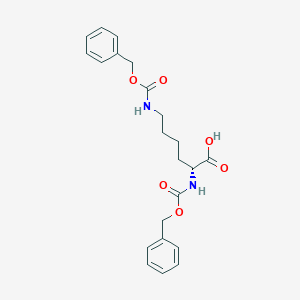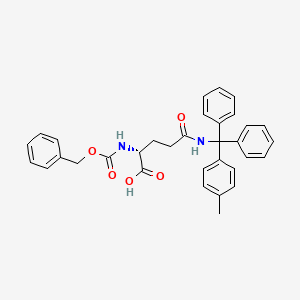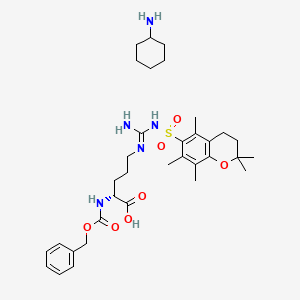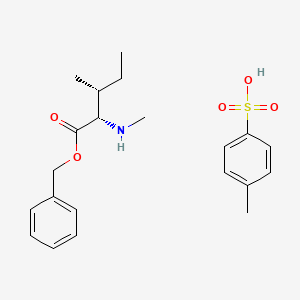
(2S,3R)-Benzyl 3-methyl-2-(methylamino)pentanoate 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-Benzyl 3-methyl-2-(methylamino)pentanoate 4-methylbenzenesulfonate, or BMMP 4-MBS, is an organic compound with a wide range of applications and potential uses in scientific research. It is a chiral compound composed of a benzyl group, a methyl group, an amino group, and a sulfonate group. BMMP 4-MBS has been used in a variety of laboratory experiments and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthesis of 2H-1,2-benzothiazine 1,1-dioxides : A study by Layman et al. (2005) explored the synthesis of 2H-1,2-benzothiazine 1,1-dioxides through heteroannulation reactions of 2-iodobenzenesulfonamide with ketone enolates under S(RN)1 conditions. This process involves photostimulated reactions and has implications for the development of tricyclic benzothiazine derivatives, showcasing the versatility of sulfonamide compounds in synthesizing complex chemical structures (Layman, Greenwood, Downey, & Wolfe, 2005).
Potential photoacid generators : Plater, Harrison, and Killah (2019) investigated bis-oxime and mono-oxime derivatives of acenaphthenequinone and benzil, respectively, sulfonated with 4-methylbenzenesulfonyl chloride for their potential as photoacid generators in polymer resists. This research highlights the application of sulfonate compounds in materials science, particularly in the development of photoresponsive materials (Plater, Harrison, & Killah, 2019).
Biological Applications
Antibacterial agents : Abbasi et al. (2015) described the synthesis and evaluation of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides as potent antibacterial agents. The study demonstrates the antibacterial potential of sulfonamide derivatives, offering insights into their use in developing new antimicrobial compounds (Abbasi, Manzoor, Aziz‐ur‐Rehman, Siddiqui, Ahmad, Malik, Ashraf, Qurat-Ul-Ain, & Shah, 2015).
Antineoplastic activity : Dutta, Ravali, Ray, and Nagarajan (2015) synthesized and characterized 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives, assessing their antineoplastic activity in vitro and in vivo. This work highlights the therapeutic potential of sulfonamide derivatives in cancer treatment, showing significant activity against various human cancer cell lines and in animal models (Dutta, Ravali, Ray, & Nagarajan, 2015).
Material Science and Polymer Applications
Solid Lipid Nanoparticles for Sustained Release : Campos et al. (2015) explored the use of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of carbendazim and tebuconazole in agricultural applications. This study showcases the application of sulfonate derivatives in enhancing the delivery and efficacy of agricultural chemicals, highlighting their role in developing advanced materials for controlled release systems (Campos, Oliveira, da Silva, Pascoli, Pasquôto, Lima, Abhilash, & Fernandes Fraceto, 2015).
Propriétés
IUPAC Name |
benzyl (2S,3R)-3-methyl-2-(methylamino)pentanoate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.C7H8O3S/c1-4-11(2)13(15-3)14(16)17-10-12-8-6-5-7-9-12;1-6-2-4-7(5-3-6)11(8,9)10/h5-9,11,13,15H,4,10H2,1-3H3;2-5H,1H3,(H,8,9,10)/t11-,13+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZNZHOPUUULAY-YLAFAASESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OCC1=CC=CC=C1)NC.CC1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)OCC1=CC=CC=C1)NC.CC1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743188 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl N-methyl-L-alloisoleucinate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201544-39-0 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl N-methyl-L-alloisoleucinate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



